molecular formula C26H30Cl2N6 B5982059 N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE

N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE

Cat. No.: B5982059
M. Wt: 497.5 g/mol
InChI Key: NKLJCBFZSKBIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound characterized by its unique structure, which includes an indole ring, a tetrazole ring, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Chlorine Atoms: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile.

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or via Diels-Alder reactions.

    Final Coupling: The final step involves coupling the indole, tetrazole, and cyclohexane moieties using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the tetrazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, especially at the chlorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways such as the PI3K-AKT, MAPK, and HIF-1 pathways, affecting cellular processes like proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the dichloro substitution pattern but lacks the complex ring structure.

    Cetylpyridinium Chloride: Structurally similar in terms of having a long carbon chain but differs in functional groups and overall structure.

    Domiphen Bromide: Similar in having a bromide group but differs in the core structure.

Uniqueness

N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to its combination of an indole ring, a tetrazole ring, and a cyclohexane ring, which imparts distinct chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2N6/c1-16-8-7-9-17(2)24(16)34-25(31-32-33-34)26(13-5-4-6-14-26)29-15-12-19-18(3)30-23-21(28)11-10-20(27)22(19)23/h7-11,29-30H,4-6,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLJCBFZSKBIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NCCC4=C(NC5=C(C=CC(=C45)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.